CAS 16479-73-5: Molecular Weight, Physical Characteristics, and Applications of 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione in Advanced Synthetic Workflows
CAS 16479-73-5: Molecular Weight, Physical Characteristics, and Applications of 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione in Advanced Synthetic Workflows
Abstract As modern drug discovery pivots away from planar, over-represented aromatic screening libraries, the demand for highly saturated, conformationally rigid 3D scaffolds has surged. CAS 16479-73-5, chemically identified as 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione, represents a premier bifunctional building block in this space. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its molecular weight, physical characteristics, and orthogonal reactivity. By detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers integrating this tricyclic scaffold into lead optimization and polymer synthesis workflows.
Structural Elucidation & Physicochemical Profiling
CAS 16479-73-5 is a bridged tricyclic system featuring a norbornane-like core fused with a lactone ring. This unique architecture imparts exceptional rigidity, locking the molecule into a singular, low-energy conformation. Understanding its exact mass and physical state is critical for downstream analytical tracking (e.g., HRMS calibration) and stoichiometric precision.
The compound possesses a standard molecular weight of 152.1473 g/mol and is characterized by a high degree of saturation, making it an ideal candidate for 3D vector elongation 1.
Table 1: Key Quantitative and Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| Chemical Name | 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione | IUPAC nomenclature defining the bridged tricyclic core. |
| CAS Registry Number | 16479-73-5 | Unique identifier for database cross-referencing. |
| Molecular Formula | C 8 H 8 O 3 | Indicates a high degree of unsaturation (DoU = 5). |
| Molecular Weight | 152.1473 g/mol | Standard atomic weight average, used for stoichiometric calculations . |
| Monoisotopic Mass | 152.0473 Da | Exact mass required for HRMS (High-Resolution Mass Spectrometry) calibration. |
| Physical State | Crystalline Solid | High symmetry and strong dipole moment drive crystalline lattice formation. |
| Fraction sp³ ( Fsp3 ) | 0.75 (6 out of 8 carbons) | Highly saturated; significantly exceeds the >0.45 threshold for 3D drug-likeness. |
Handling Insight: Due to the strained nature of the tricyclic system, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2–8°C. This prevents the slow hydrolytic degradation of the lactone ring driven by atmospheric moisture.
The "Escape from Flatland" Paradigm
In 2009, Lovering et al. introduced the "Escape from Flatland" theory, positing that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³ hybridized carbons ( Fsp3 )—directly correlates with improved clinical success rates and reduced off-target promiscuity 2.
CAS 16479-73-5 boasts an exceptional Fsp3 of 0.75. When integrated into a drug discovery pipeline, this rigid scaffold acts as a structural spacer that projects pharmacophores into deep, complex protein binding pockets. Because the scaffold is conformationally locked, it incurs a near-zero entropic penalty upon target binding, drastically improving binding affinity ( ΔG ).
Diagram 1: Integration of CAS 16479-73-5 into 3D drug discovery pipelines.
Strategic Derivatization: Orthogonal Reactivity
The true synthetic value of CAS 16479-73-5 lies in its bifunctional nature. It contains two distinct electrophilic centers that can be addressed orthogonally:
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The C5 Ketone: Susceptible to reductive amination, Wittig olefination, or Grignard addition.
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The C2 Lactone: Susceptible to nucleophilic ring-opening by amines or alcohols.
By chemoselectively targeting one functional group while leaving the other intact, chemists can rapidly generate diverse, sp³-rich libraries from a single starting material.
Diagram 2: Orthogonal derivatization workflow of CAS 16479-73-5.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common pitfalls such as over-reduction or incomplete conversion.
Protocol A: Chemoselective Reductive Amination of the C5 Ketone
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc) 3 ) to selectively convert the C5 ketone into a substituted amine without disturbing the sensitive C2 lactone ring 3.
Step-by-Step Methodology:
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Imine Formation: Dissolve CAS 16479-73-5 (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
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pH Adjustment: Add glacial acetic acid (1.1 equiv) to adjust the apparent pH to 4–5.
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Causality: Imine formation requires mildly acidic conditions to protonate the carbinolamine intermediate, facilitating dehydration. However, the pH must not drop below 4, which would completely protonate the amine nucleophile and halt the reaction.
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Equilibration: Stir the mixture at room temperature for 1 hour to allow the iminium ion to fully form.
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Reduction: Add NaBH(OAc) 3 (1.5 equiv) portionwise over 10 minutes.
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Causality: NaBH(OAc) 3 is chosen over NaBH 4 because the electron-withdrawing steric bulk of the acetate groups makes it a much milder hydride donor. It selectively reduces the transient iminium ion but is incapable of reducing the unreacted C5 ketone or the highly sensitive C2 lactone 4. This chemoselectivity makes the protocol self-validating—preventing over-reduction keeps the reaction mixture clean and allows for simple liquid-liquid extraction without exhaustive chromatography.
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Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract with dichloromethane (DCM), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Nucleophilic Lactone Ring-Opening Amidation
This protocol unmasks the lactone to generate a functionalized cyclopentane/norbornane derivative with a pendant hydroxyl group, creating a new hydrogen-bond donor for target engagement.
Step-by-Step Methodology:
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Activation: Dissolve CAS 16479-73-5 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M). Add catalytic 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
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Causality: The rigid tricyclic framework of CAS 16479-73-5 provides significant steric hindrance, shielding the π∗ antibonding orbital of the lactone carbonyl. DMAP acts as a nucleophilic catalyst, attacking the carbonyl to form a highly reactive, less sterically hindered acylpyridinium intermediate.
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Amidation: Add the desired secondary amine (2.0 equiv) to the solution.
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Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.
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Causality: Thermal energy is required to overcome the activation barrier for ring opening in this strained system.
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Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the 152.14 m/z peak and the appearance of the product mass + 1 (M+H) validates complete conversion. Quench with 1M HCl to protonate and remove excess amine and DMAP into the aqueous layer. Extract the product with ethyl acetate.
References
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Chemikart. "16479-73-5 | 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione - Properties and Specifications." Chemikart Database.
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EnamineStore. "EN300-1700707: 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione." Enamine Building Blocks. 1
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Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development / ScienceMadness.3
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Benchchem. "The 'Fsp3 Escape from Flatland' Theory: A Comparative Guide for Drug Discovery Professionals." Benchchem Insights. 2
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Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry Guides. 4
